molecular formula C18H23NO3 B13436298 Ractopamine-13C2

Ractopamine-13C2

Cat. No.: B13436298
M. Wt: 303.36 g/mol
InChI Key: YJQZYXCXBBCEAQ-BETYHGIESA-N
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Description

Ractopamine-13C2 is a synthetic phenethanolamine and a β-adrenergic agonist. It is primarily used as a feed additive to promote leanness and improve feed conversion efficiency in farm animals such as pigs and cattle . The compound is a labeled version of ractopamine, where two carbon atoms are replaced with the isotope carbon-13, making it useful for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ractopamine-13C2 involves the incorporation of carbon-13 isotopes into the ractopamine molecule. The general synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials, including phenol derivatives and amines.

    Isotope Incorporation: Carbon-13 labeled reagents are used to introduce the isotopic label into the molecule.

    Reaction Conditions: The reactions typically involve standard organic synthesis techniques such as nucleophilic substitution, reduction, and protection-deprotection steps. Common reagents include reducing agents like sodium borohydride and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and isotopic reagents are used.

    Purification: The product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ractopamine-13C2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted phenols.

Scientific Research Applications

Ractopamine-13C2 has a wide range of scientific research applications:

    Chemistry: It is used in studies involving isotopic labeling to trace chemical pathways and reaction mechanisms.

    Biology: The compound is employed in metabolic studies to understand its effects on biological systems.

    Medicine: Research on this compound helps in understanding its pharmacokinetics and pharmacodynamics.

    Industry: It is used in the agricultural industry to improve the efficiency of meat production.

Mechanism of Action

Ractopamine-13C2 exerts its effects by acting as a β-adrenergic agonist. It binds to β1 and β2 adrenergic receptors, leading to a cascade of events that increase protein synthesis and muscle fiber size . This results in increased leanness and improved feed efficiency in animals.

Comparison with Similar Compounds

Similar Compounds

    Clenbuterol: Another β-adrenergic agonist used for similar purposes but with different regulatory status.

    Phenolethanolamine: A related compound with similar biological activities.

    Dobutamine: A positional isomer of ractopamine with different pharmacological properties.

Uniqueness

Ractopamine-13C2 is unique due to its isotopic labeling, which makes it particularly useful for scientific studies involving isotopic tracing and metabolic research. Its specific binding affinity to β-adrenergic receptors also distinguishes it from other similar compounds.

Properties

Molecular Formula

C18H23NO3

Molecular Weight

303.36 g/mol

IUPAC Name

4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)(1,2-13C2)ethyl]amino]butyl]phenol

InChI

InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3/i12+1,18+1

InChI Key

YJQZYXCXBBCEAQ-BETYHGIESA-N

Isomeric SMILES

CC(CCC1=CC=C(C=C1)O)N[13CH2][13CH](C2=CC=C(C=C2)O)O

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O

Origin of Product

United States

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